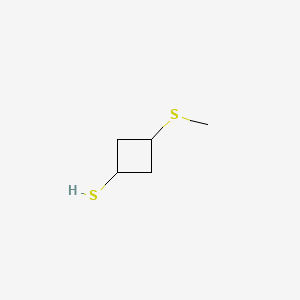![molecular formula C13H18ClNO2 B13455364 6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride typically involves multiple steps. One common approach starts with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopropane moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the formation of the desired product.
For instance, the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with acryloyl chloride, followed by treatment with amines, can yield 3-aminopropanoyl derivatives . This method highlights the importance of selecting appropriate reagents and conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production at an industrial scale.
化学反応の分析
Types of Reactions
6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being carried out. For example, the reduction of a carboxamide derivative to obtain N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide can be achieved using methylamine .
Major Products
The major products formed from these reactions depend on the specific transformations being carried out. For example, the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with acryloyl chloride, followed by treatment with amines, yields 3-aminopropanoyl derivatives .
科学的研究の応用
6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 6’,7’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
What sets 6’,8’-dimethoxy-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride apart is its spirocyclopropane moiety, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
6,8-dimethoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-9-5-11-10(12(6-9)16-2)7-14-8-13(11)3-4-13;/h5-6,14H,3-4,7-8H2,1-2H3;1H |
InChIキー |
RAJIXVLGCPWAFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CNCC23CC3)C(=C1)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


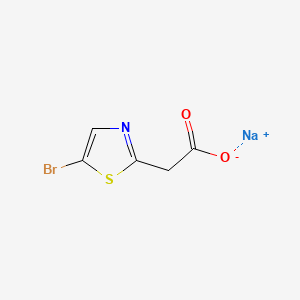
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
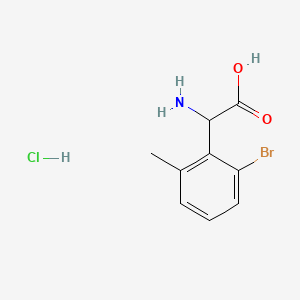
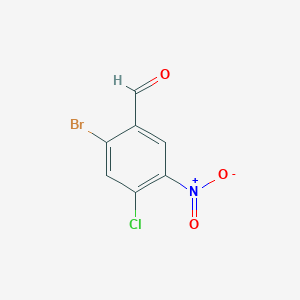
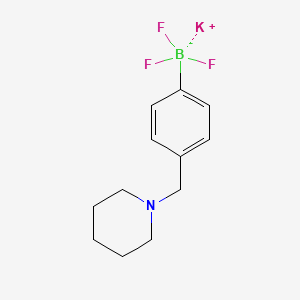
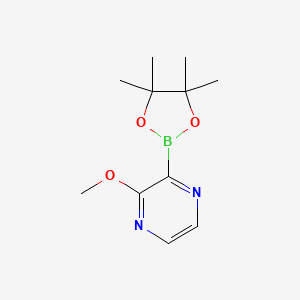

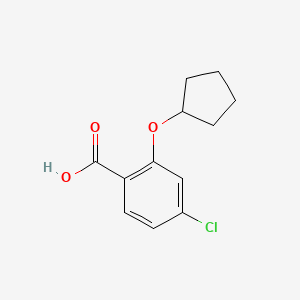
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
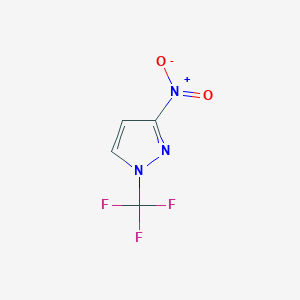
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
